molecular formula C15H12BrF3N4O2 B7567198 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione

Cat. No. B7567198
M. Wt: 417.18 g/mol
InChI Key: AZGJMAKLFAZLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione, also known as BRD-0705, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. In recent years, BRD-0705 has gained attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione is a potent inhibitor of CK2, which is a serine/threonine kinase that is involved in various cellular processes. CK2 has been shown to promote cell proliferation and survival, and its overexpression has been observed in various cancers. 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione inhibits CK2 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione is its high potency and selectivity for CK2. This allows for the specific inhibition of CK2 without affecting other kinases. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione. One direction is the development of more potent and selective CK2 inhibitors. Another direction is the exploration of the potential therapeutic applications of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, the study of the mechanism of action of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione can provide insights into the role of CK2 in various cellular processes.

Synthesis Methods

The synthesis of 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with 3-(trifluoromethyl)benzyl chloride in the presence of potassium carbonate and dimethylformamide. The product is then purified by column chromatography to obtain pure 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione. The yield of the synthesis is around 50%.

Scientific Research Applications

8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, 8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione has been studied for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

8-bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N4O2/c1-21-11-10(12(24)22(2)14(21)25)20-13(16)23(11)7-8-4-3-5-9(6-8)15(17,18)19/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGJMAKLFAZLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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